N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c1-25-14-9-5-3-7-12(14)21-15(24)10-23-13-8-4-2-6-11(13)22-16(23)17(18,19)20/h2-9H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLJAWLJIMDLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with 2-(2-methoxyphenyl)acetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could potentially target the benzimidazole ring or the acetamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield phenolic derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes or receptors, modulating their activity. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional differences between the target compound and related benzimidazole/acetamide derivatives:
Functional and Pharmacological Insights
Trifluoromethyl vs. Other Substituents
- The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to methoxy or sulfonyl substituents (e.g., compounds in and ) . This group is known to improve membrane permeability and resistance to oxidative degradation.
Benzimidazole vs. Benzothiazole/Quinazoline Cores
- The benzimidazole core in the target compound is a versatile pharmacophore for DNA intercalation or kinase inhibition. Benzothiazole analogues () may exhibit altered binding due to sulfur’s electronegativity differences from nitrogen .
- Quinazoline derivatives () demonstrate potent anticancer activity, suggesting that heterocycle choice significantly impacts target specificity .
Substituent Position and Bioactivity
- The ortho-methoxy group in the target compound (vs.
- Methoxy positional isomerism (5- vs. 6-methoxy in ) influences electronic distribution, altering hydrogen-bonding capacity and receptor affinity .
Biological Activity
N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide (CAS: 478042-47-6) is a synthetic compound belonging to the class of benzimidazole derivatives. This class is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry for potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H14F3N3O2
- Molecular Weight : 349.31 g/mol
- Purity : >90%
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : As a benzimidazole derivative, it can interact with various enzymes, potentially inhibiting their activity. The trifluoromethyl group may enhance binding affinity and metabolic stability, making it a more effective inhibitor.
- Receptor Modulation : The compound may also modulate receptor activities, influencing pathways involved in inflammation and cancer progression .
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance:
- Cell Line Testing : In vitro studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values for these compounds often range from 10 µM to 50 µM, indicating moderate to strong activity .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 12.50 | |
| Compound B | A549 | 26.00 | |
| This compound | TBD | TBD | Current Study |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It is hypothesized to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in various inflammatory diseases.
Case Studies
- Study on Anticancer Efficacy :
- Inhibition of Enzyme Activity :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide, and how are intermediates characterized?
- Answer : Synthesis typically involves multi-step reactions. First, the benzimidazole core is functionalized with a trifluoromethyl group via nucleophilic substitution or cyclization. The acetamide moiety is introduced through coupling reactions, such as reacting 2-(trifluoromethyl)benzimidazole with chloroacetyl chloride, followed by condensation with 2-methoxyaniline. Intermediates are characterized using -NMR, -NMR, and FT-IR spectroscopy. For example, in analogous compounds, recrystallization from ethanol is used for purification, and TLC monitors reaction progress .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Answer : Key methods include:
- NMR spectroscopy : -NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, benzimidazole protons at δ 7.5–8.5 ppm).
- Mass spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves 3D structure, particularly for polymorph identification.
- Elemental analysis : Confirms C, H, N, and S content within ±0.4% deviation .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Answer : The MTT assay is standard for cytotoxicity screening across cancer cell lines (e.g., HCT-116, MCF-7). IC values are calculated to compare potency. For example, structurally similar acetamides showed IC values ranging from 2.5–15 µM in HT-29 and PC-3 cells . Secondary assays include apoptosis detection (Annexin V/PI staining) and cell cycle analysis (flow cytometry).
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic and pharmacodynamic properties?
- Answer : The CF group enhances lipophilicity (logP ~2.8–3.5), improving membrane permeability. Its electron-withdrawing nature stabilizes interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Molecular docking studies on analogous compounds reveal hydrogen bonding between the benzimidazole nitrogen and residues like Asp86 in CK1 isoforms .
Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?
- Answer : Discrepancies may arise due to:
- Cell line-specific metabolic profiles (e.g., MCF-7 vs. PC-3 androgen sensitivity).
- Off-target effects : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement.
- Assay conditions : Standardize seeding density, serum concentration, and incubation time. For instance, compounds with IC <10 µM in HCT-116 showed reduced activity in SF268 due to overexpression of efflux pumps .
Q. What strategies optimize selectivity to minimize off-target effects in vivo?
- Answer :
- Structure-activity relationship (SAR) studies : Modify the methoxyphenyl or benzimidazole substituents. For example, replacing 2-methoxy with 4-methoxy reduced hepatotoxicity in murine models .
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl acetate) to enhance bioavailability and reduce renal clearance .
- Pharmacophore modeling : Align electrostatic potentials with target proteins (e.g., EGFR kinase) using software like Schrödinger .
Q. How can crystallographic fragment screening guide the development of derivatives with improved binding affinity?
- Answer : High-resolution X-ray structures (≤2.0 Å) identify fragment-binding hotspots. For example, fragment libraries screened against FAD-dependent oxidoreductases revealed that acetamide derivatives occupy the NADPH-binding pocket. Substitutions at the benzimidazole 1-position improved binding ΔG by 1.5 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
